molecular formula C10H14ClNO3 B6600811 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride CAS No. 28311-43-5

4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride

Cat. No.: B6600811
CAS No.: 28311-43-5
M. Wt: 231.67 g/mol
InChI Key: KQWTZYLBZJNKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (CAS: 2060053-42-9) is a heterocyclic compound featuring a 1,3,4-oxadiazole ring partially saturated at positions 2 and 3 (2,3-dihydro configuration) and substituted with a methyl group at position 3. Its dihydro-oxadiazole core confers unique electronic and steric properties, distinguishing it from fully aromatic oxadiazoles. Safety protocols for handling this compound emphasize avoiding heat, moisture, and inhalation exposure, with specific first-aid measures outlined in its hazard codes (e.g., P210, P305+P351+P338) .

Properties

IUPAC Name

4-amino-3-(4-hydroxyphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWTZYLBZJNKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A primary method involves Friedel-Crafts alkylation to introduce the 4-hydroxyphenyl moiety onto a pre-functionalized butanoic acid backbone. In this approach, 4-hydroxyphenol reacts with γ-chloro-β-ketobutyric acid under acidic conditions (e.g., AlCl₃ in dichloromethane) to form 3-(4-hydroxyphenyl)-4-ketobutyric acid. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate introduces the amino group at position 4, yielding the free base of 4-amino-3-(4-hydroxyphenyl)butanoic acid.

Key Reaction Parameters:

  • Temperature: 0–5°C during alkylation to minimize side reactions.

  • Molar ratio: 1:1.2 (γ-chloro-β-ketobutyric acid to 4-hydroxyphenol).

  • Yield: 68–72% after reductive amination.

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure products, asymmetric synthesis employs chiral catalysts. A reported method uses (R)-BINOL-phosphoric acid to catalyze the Mannich reaction between 4-hydroxybenzaldehyde and ethyl nitroacetate, followed by hydrogenolysis and hydrolysis to yield (R)-4-amino-3-(4-hydroxyphenyl)butanoic acid. The hydrochloride salt is formed via treatment with HCl gas in ethanol.

Optimization Insights:

  • Catalyst loading: 5 mol% for >90% enantiomeric excess (ee).

  • Hydrogenolysis pressure: 50 psi H₂ over Pd/C (10% w/w).

  • Overall yield: 55–60%.

Purification and Crystallization Strategies

Neutralizing Crystallization

The hydrochloride salt is preferentially crystallized by pH adjustment. An aqueous solution of the free base is treated with concentrated HCl to pH 1.5–2.0, followed by slow evaporation under reduced pressure (40–50°C). This yields needle-like crystals with >99% purity.

Critical Parameters:

  • Solvent system: Ethanol/water (3:1 v/v).

  • Crystallization temperature: 25°C to avoid solvate formation.

  • Purity validation: HPLC with UV detection at 254 nm.

Recrystallization for Enantiomeric Enrichment

Racemic mixtures are resolved using chiral resolving agents. A patented method employs (1S)-(+)-10-camphorsulfonic acid to form diastereomeric salts, which are selectively recrystallized from methanol. The desired (R)-enantiomer is liberated via basification and converted to the hydrochloride salt.

Performance Metrics:

  • Diastereomeric excess: 98% after two recrystallizations.

  • Recovery: 85% of theoretical yield.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, aromatic H), 6.75 (d, J = 8.4 Hz, 2H, aromatic H), 4.12 (m, 1H, CH-NH₂), 3.02 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.85 (dd, J = 14.0, 8.0 Hz, 1H, CH₂), 2.45 (m, 2H, COOH-CH₂).

  • ¹³C NMR: 178.5 (COOH), 156.2 (C-OH), 130.1–115.3 (aromatic C), 54.8 (CH-NH₂), 38.5 (CH₂).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₀H₁₄ClNO₃ [M+H]⁺: 240.0665; Found: 240.0668.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A continuous flow reactor minimizes decomposition of the hydroxyphenyl group. Preheated streams of 4-hydroxyphenol (0.5 M in THF) and γ-chloro-β-ketobutyric acid (0.6 M) are mixed at 50°C, with residence time <2 minutes. Inline IR monitors conversion, achieving 95% yield before reductive amination.

Advantages:

  • 30% reduction in solvent use compared to batch processes.

  • Consistent ee >98% via real-time pH adjustment.

Waste Management and Sustainability

The AlCl₃ catalyst is recovered via aqueous neutralization, generating Al(OH)₃ precipitate (recycled for wastewater treatment). Solvent recovery systems reclaim >90% of THF and ethanol.

Comparative Data of Preparation Methods

Method Yield (%) Purity (%) ee (%) Scale-Up Feasibility
Friedel-Crafts Alkylation68–7299N/AHigh
Asymmetric Synthesis55–6099.598Moderate
Continuous Flow9599.898High

Challenges and Mitigation Strategies

Oxidation of the Hydroxyphenyl Group

The phenolic -OH group is prone to oxidation under basic conditions. Mitigation includes:

  • Protection: Acetylation with acetic anhydride prior to alkylation, followed by deprotection using NaOH/MeOH.

  • Inert Atmosphere: Conducting reactions under N₂ or Ar to prevent quinone formation.

Racemization During Acidic Workup

High HCl concentrations during salt formation may cause racemization. Solutions include:

  • Low-Temperature Acidification: Adding HCl at 0–5°C to minimize epimerization.

  • Alternative Acids: Using methanesulfonic acid for milder protonation .

Chemical Reactions Analysis

Acid-Base Reactions

4-Amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride participates in acid-base reactions due to its functional groups. The hydrochloride form can undergo hydrolysis under acidic conditions, while the free base form can react with acids to form salts.

Derivatization Reactions

Derivatives of 4-amino-3-(4-hydroxyphenyl)butanoic acid can be synthesized through various chemical modifications. For example, esterification reactions can convert the carboxylic acid group into esters, which are useful intermediates in further synthetic transformations .

Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields for related compounds, which can provide insights into the chemical behavior of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride:

Reaction Type Conditions Yield Product
EsterificationSulfuric acid, methanol, reflux, 1.5 h96%Methyl ester derivative
EsterificationThionyl chloride, methanol, 0-80°C, 16 h70%Methyl ester derivative
HydrolysisAcidic conditionsN/AFree acid form

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and structural verification of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride":

Applications in Peptide Synthesis and Pharmaceuticals

  • Statins: N-protected 4-amino-butanoic derivatives are particularly advantageous for preparing peptides derived from statin analogs, using processes similar to those described in US Patent No. 4,485,099 or European Patent Application No. 114,993 .
  • Renin Inhibition: Peptides prepared from compounds of the invention have demonstrated an inhibitory action on the activity of human plasma renin, making them potentially useful for treating arterial hypertension .
  • (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid: Information and documents, including NMR data, are available for this compound .
  • MMP12 Inhibitors: Stictamides A-C contain a 4-amino-3-hydroxy-5-(4-hydroxyphenyl)pentanoic acid residue and act as MMP12 inhibitors . The 4-(4-hydroxyphenyl)butanoic acid residue is situated within a critical pocket, potentially stabilized by interactions with Phe237 .

Antimicrobial Activity of Related Compounds

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Novel derivatives have shown structure-dependent antimicrobial activity against the ESKAPE group of pathogens .
  • Heterocyclic Substituents: Derivatives containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species (including Candida auris) .
  • Specific Antimicrobial Activities:
    • Compound 6 demonstrated activity against multidrug-resistant P. aeruginosa AR-1114 and A. baumannii AR-0273 .
    • Compound 7 , bearing a phenyl substituent, showed antimicrobial activity against methicillin-resistant S. aureus TCH-1516 .
    • The introduction of a 4-NO2 substitution on the phenyl ring (compound 28 ) resulted in weak antimicrobial activity against E. coli, K. pneumoniae, and A. baumannii .
    • Compound 29 exhibited antimicrobial activity against S. aureus .
    • The incorporation of a 4-NO2 substitution in the phenyl ring in compound 30 led to enhanced activity against S. aureus and E. faecalis, as well as E. coli and K. pneumoniae .
    • The substitution of a nitro group with 4-Cl resulted in compound 31 , demonstrating increased activity against Gram-negative pathogens, including efficacy against P. aeruginosa and A. baumannii .
    • Compound 32 nullified activity against all tested organisms, except for A. baumannii .
    • The introduction of a 4-OH substituent in compound 33 yielded substantial antimicrobial activity against both Gram-positive and Gram-negative pathogens, including P. aeruginosa and A. baumannii .

Further Research

  • Noncanonical Amino Acids: Methods rooted in chemical biology have significantly contributed to studies of integral membrane proteins, with noncanonical amino acids being a key approach .

Mechanism of Action

The mechanism of action of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxadiazole Derivatives

Structural Features and Substituent Effects

The structural diversity of oxadiazole derivatives arises from variations in substituents and ring saturation. Below is a comparative analysis of key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate (Target) 2060053-42-9 C₈H₁₀N₂O₄* 198.18* 5-methyl, 2-oxo, 2,3-dihydro Partially saturated oxadiazole; enhanced polarity and conformational rigidity
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate 851398-78-2 C₁₂H₁₁FN₂O₄ 266.23 5-(4-fluorophenyl), 2-oxo Aromatic substitution increases lipophilicity and π-π stacking potential
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate 5011-96-1 C₇H₁₀N₂O₃ 170.17 5-methyl, fully aromatic oxadiazole Fully unsaturated ring; higher thermal stability
2-(5-Benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone 889800-90-2 C₁₇H₁₃FN₂O₂S 328.37 5-benzyl, 2-thioxo, 4-fluorophenyl ketone Thioxo group enhances electrophilicity; benzyl substitution adds steric bulk

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects :
    • Methyl Group (Target) : Electron-donating methyl at position 5 stabilizes the oxadiazole ring but reduces steric hindrance compared to bulkier groups (e.g., benzyl in CAS 889800-90-2) .
    • Fluorophenyl Group (CAS 851398-78-2) : Introduces strong electronegativity and aromatic interactions, likely improving binding affinity in biological targets .
    • Thioxo Group (CAS 889800-90-2) : Replaces oxygen with sulfur, altering electronic properties and reactivity (e.g., increased susceptibility to nucleophilic attack) .

Physicochemical and Reactivity Profiles

Stability and Reactivity:
  • The target compound’s dihydro-oxadiazole ring may exhibit higher hydrolytic stability than non-saturated analogues due to reduced ring strain. However, the presence of the ester group (ethyl acetate) makes it prone to hydrolysis under acidic or basic conditions .
  • Compounds with thioxo groups (e.g., CAS 889800-90-2) demonstrate greater reactivity in thiol-disulfide exchange reactions, a property absent in the target compound .
Thermal Properties:
  • Fully aromatic oxadiazoles (e.g., CAS 5011-96-1) generally exhibit higher melting points (>150°C) compared to dihydro derivatives, which may remain liquid or semi-solid at room temperature due to reduced crystallinity .

Biological Activity

4-Amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride, also known as 4-AHPBA , is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

4-AHPBA is characterized by the presence of an amino group and a hydroxyphenyl group, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 195.68 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight195.68 g/mol
Solubility in WaterSoluble
pH (1% solution)5-7

4-AHPBA exerts its biological effects primarily through the modulation of neurotransmitter metabolism and inflammation pathways. Research indicates that it may act as an inhibitor of enzymes involved in the degradation of neurotransmitters, thereby enhancing their availability and activity in the nervous system. Additionally, it has been shown to influence the expression of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies .

Case Studies and Research Findings

1. Anti-inflammatory Effects:
A study investigated the effects of 4-AHPBA on LPS-induced inflammation in vitro and in vivo. The results demonstrated that treatment with 4-AHPBA significantly reduced the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The compound was found to inhibit the activation of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

2. Neuroprotective Potential:
Another study explored the neuroprotective effects of 4-AHPBA against oxidative stress-induced neuronal damage. The compound exhibited significant protective effects on neuronal cells by reducing oxidative stress markers and enhancing cell viability . This suggests potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity:
Research has also highlighted the antimicrobial properties of 4-AHPBA derivatives. When tested against various bacterial strains, certain derivatives showed enhanced antibacterial activity comparable to conventional antibiotics . This opens avenues for developing new antimicrobial agents based on the structure of 4-AHPBA.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced IL-1β, IL-6, TNF-α levels ,
NeuroprotectiveIncreased cell viability under oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Applications in Medicine

Given its diverse biological activities, 4-AHPBA holds promise for several therapeutic applications:

  • Neurological Disorders: Its ability to modulate neurotransmitter levels may be beneficial in conditions such as depression or anxiety.
  • Inflammatory Diseases: The anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions like arthritis.
  • Infectious Diseases: The antimicrobial activity indicates possible applications in developing new treatments for bacterial infections.

Q & A

Q. How can I optimize the synthesis of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For analogs like Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride), cyclization of substituted β-keto esters followed by amination and acid hydrolysis is a common route . Use HPLC or LC-MS to monitor intermediate purity and identify side products (e.g., dimerization or incomplete deprotection). For the hydroxyl-substituted variant, consider protecting the phenolic group during synthesis to prevent oxidation, as seen in similar aryl-substituted amino acids .

Q. What analytical methods are recommended for confirming the structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly the aromatic protons at δ 6.8–7.2 ppm and the β-amino acid backbone . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (expected [M+H]⁺ ~ 246.1 g/mol for the free acid). X-ray crystallography may resolve stereochemistry if chiral centers are present, as seen in Baclofen analogs .

Q. How should I assess the purity of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride for in vitro studies?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). A gradient of acetonitrile/water (0.1% TFA) effectively separates the compound from common impurities like unreacted precursors or dehydroxylated byproducts . For quantitative purity, compare against a certified reference standard (if available) or validate via spiking experiments. Karl Fischer titration ensures low water content (<1%) in the hydrochloride salt form .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported neuroprotective effects of this compound?

  • Methodological Answer : Discrepancies may arise from differences in cell models (e.g., primary neurons vs. immortalized lines) or assay conditions (e.g., oxidative stress inducers like H₂O₂ vs. glutamate excitotoxicity). Conduct dose-response studies (1–100 µM) across multiple models and validate findings with siRNA knockdown of putative targets like GABA-B receptors . Use isotopic labeling (e.g., ¹⁴C-tracers) to confirm cellular uptake and metabolism, as seen in related β-amino acids .

Q. How does stereochemistry influence the compound’s activity at GABA receptors?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using L-tartaric acid derivatives) or asymmetric catalysis. Compare binding affinities (Kᵢ) in radioligand displacement assays with ³H-labeled Baclofen, a GABA-B agonist. For example, (S)-Baclofen exhibits higher receptor affinity than the (R)-enantiomer . Molecular docking simulations (software: AutoDock Vina) can predict interactions with GABA-B receptor residues (e.g., Ser130, Asn270) to rationalize stereoselectivity .

Q. What protocols are recommended for stability studies under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Sample at intervals (0–48 hr) and analyze degradation via UPLC-MS. For the hydrochloride salt, monitor pH-dependent hydrolysis of the β-amino acid backbone using ¹H NMR . Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life, with degradation products identified via HRMS .

Q. How can I validate the specificity of this compound in modulating GABAergic signaling vs. off-target effects?

  • Methodological Answer : Use CRISPR-edited GABA-B receptor knockout cell lines to confirm target dependency. Off-target screening (e.g., CEREP panels) assesses activity at 100+ receptors/transporters. For functional validation, electrophysiology (patch-clamp) in hippocampal slices quantifies presynaptic inhibition of GABA release, a hallmark of GABA-B activation . Compare results to known agonists/antagonists (e.g., Baclofen, CGP54626) to establish specificity .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., Grignard reaction conditions for aryl substitution) and characterize each batch via NMR, HPLC, and elemental analysis. Use internal controls (e.g., Baclofen) in every assay to normalize inter-experimental variability. For cell-based studies, validate receptor expression levels via qPCR or Western blot .

Q. What strategies improve impurity profiling for regulatory-grade studies?

  • Methodological Answer : Employ orthogonal techniques:
  • LC-UV/ELS : Detects non-chromophoric impurities.
  • ICP-MS : Quantifies heavy metals (e.g., Pd from catalytic reactions).
  • 2D-NMR : Resolves overlapping signals from structurally similar impurities .
    For Baclofen-related impurities, monitor dimers (e.g., 4-(4-amino-3-(4-chlorophenyl)butanamido) derivatives) and hydrolyzed products .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioavailability?

  • Methodological Answer :
    Modify the hydroxyl group (e.g., methyl ethers or prodrug esters) to improve lipophilicity (logP). Assess permeability via Caco-2 monolayers and metabolic stability in hepatocytes. For CNS targeting, measure BBB penetration using in situ perfusion models. SAR studies on Baclofen analogs show that halogen substitution (e.g., Cl at C4) enhances receptor affinity, while hydrophilic groups reduce brain uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.